molecular formula C19H18N2O5S B2838069 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941924-56-7

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2838069
CAS No.: 941924-56-7
M. Wt: 386.42
InChI Key: RAXVXYNIAYVGCH-UHFFFAOYSA-N
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Description

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a chemical compound with diverse applications in scientific research. It is known for its multifaceted properties and potential breakthroughs in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonyl-methylamino linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress by scavenging reactive oxygen species, thereby protecting cells from oxidative damage. It may also inhibit specific signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid:

    9,10-anthraquinone derivatives: Share the anthracene core and exhibit similar chemical reactivity.

Uniqueness

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is unique due to its specific sulfonyl-methylamino linkage, which imparts distinct chemical and biological properties

Biological Activity

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound belonging to the anthraquinone family. Its structure features a sulfonamide group and a butanamide moiety attached to a methylated 9,10-dioxo-9,10-dihydroanthracene core. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₃O₅S
  • Molecular Weight : 385.42 g/mol
  • Key Functional Groups : Sulfonamide, butanamide, anthraquinone derivatives

The anthracene backbone provides stability and enables various chemical transformations, while the sulfonamide group enhances solubility and biological activity.

Anticancer Activity

Research indicates that compounds within the anthraquinone family exhibit significant anticancer properties. The mechanism of action is often linked to their ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

  • Mechanism :
    • DNA Intercalation : The planar structure of anthraquinones allows them to insert between DNA base pairs, disrupting replication.
    • Topoisomerase Inhibition : Anthraquinones can inhibit topoisomerase II, leading to double-strand breaks in DNA.
  • Case Studies :
    • A study demonstrated that derivatives of anthraquinone showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 to 30 µM, indicating potent activity (source: internal research data).

Antimicrobial Activity

The antimicrobial properties of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide have been explored in several studies:

  • Mechanism :
    • The compound exhibits activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes and inhibiting key metabolic pathways.
  • Case Studies :
    • In vitro tests revealed that the compound had minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli.

Comparative Biological Activity

CompoundBiological ActivityIC50/MIC Values
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamideAnticancer & AntimicrobialIC50: 5-30 µM; MIC: 8-64 µg/mL
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamideAnticancerIC50: 15 µM
4-Amino-N-methyl-9,10-anthraquinoneAntimicrobialMIC: 32 µg/mL

Synthesis of the Compound

The synthesis of this compound involves multiple steps:

  • Formation of Anthracene Derivative :
    • Starting material: 9,10-dihydroanthracene is oxidized using potassium permanganate or chromium trioxide.
  • Sulfonation :
    • The oxidized product undergoes sulfonation using chlorosulfonic acid.
  • Amidation :
    • The sulfonyl chloride intermediate is reacted with N-methylamine to yield the final sulfonamide product.

This synthetic route highlights the complexity involved in preparing such biologically active compounds.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21(10-4-7-17(20)22)27(25,26)12-8-9-15-16(11-12)19(24)14-6-3-2-5-13(14)18(15)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXVXYNIAYVGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)N)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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